molecular formula C19H20N4O4S2 B11200335 5-(N-(4-methoxyphenyl)sulfamoyl)-N-(4-(methylthio)benzyl)-1H-pyrazole-4-carboxamide

5-(N-(4-methoxyphenyl)sulfamoyl)-N-(4-(methylthio)benzyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11200335
M. Wt: 432.5 g/mol
InChI Key: GJAFJEWDFNYBAT-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenyl)sulfamoyl]-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with a methoxyphenylsulfamoyl group and a methylsulfanylphenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methoxyphenyl)sulfamoyl]-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxyphenyl)sulfamoyl]-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

5-[(4-Methoxyphenyl)sulfamoyl]-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(4-methoxyphenyl)sulfamoyl]-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole

Uniqueness

5-[(4-Methoxyphenyl)sulfamoyl]-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern and the presence of both methoxyphenylsulfamoyl and methylsulfanylphenylmethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H20N4O4S2

Molecular Weight

432.5 g/mol

IUPAC Name

5-[(4-methoxyphenyl)sulfamoyl]-N-[(4-methylsulfanylphenyl)methyl]-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C19H20N4O4S2/c1-27-15-7-5-14(6-8-15)23-29(25,26)19-17(12-21-22-19)18(24)20-11-13-3-9-16(28-2)10-4-13/h3-10,12,23H,11H2,1-2H3,(H,20,24)(H,21,22)

InChI Key

GJAFJEWDFNYBAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=NN2)C(=O)NCC3=CC=C(C=C3)SC

Origin of Product

United States

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